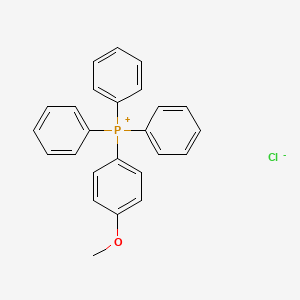
(4-Methoxyphenyl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium center bonded to a 4-methoxyphenyl group and three phenyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization or chromatography to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: This reaction involves the use of strong bases like butyl lithium to generate the ylide from the phosphonium salt. The ylide then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form phosphine oxides under specific conditions.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, which are formed with high selectivity for the position of the double bond.
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Catalysis: The compound can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Synthesis: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The primary mechanism of action for (4-Methoxyphenyl)(triphenyl)phosphanium chloride is through the formation of ylides in the Wittig reaction. The phosphonium salt reacts with a strong base to form the ylide, which then attacks the carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
Comparison with Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
Comparison: While all these compounds are used in Wittig reactions, (4-Methoxyphenyl)(triphenyl)phosphanium chloride is unique due to the presence of the 4-methoxyphenyl group, which can influence the reactivity and selectivity of the ylide formed. This makes it particularly useful in synthesizing specific alkenes with desired substitution patterns.
Properties
CAS No. |
51792-61-1 |
|---|---|
Molecular Formula |
C25H22ClOP |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22OP.ClH/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI Key |
DDSVTCQZJDANCF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)



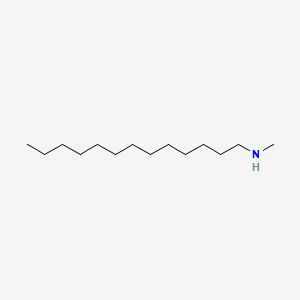

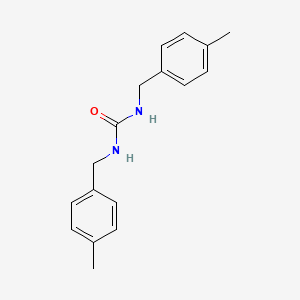
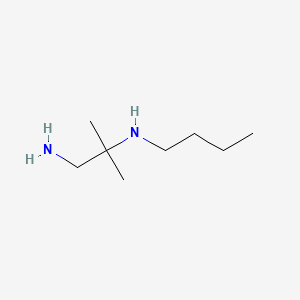
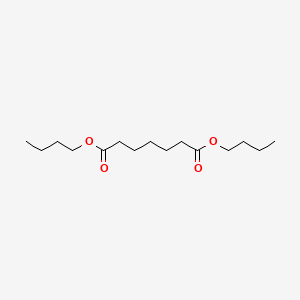
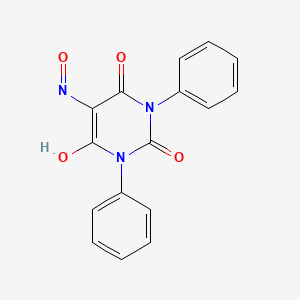
![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
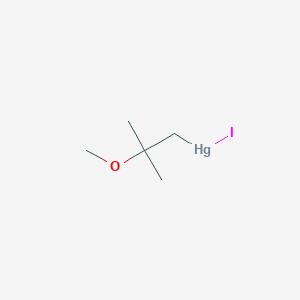
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

